5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which undergoes substitution reactions to introduce the tert-butyl and hydroxyl groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reagents and conditions may include the use of tert-butyl chloride for the tert-butyl group introduction, and oxidation agents like potassium permanganate for the carboxylic acid group formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 5-tert-butyl-2-hydroxycyclohexane-1-methanol.
Scientific Research Applications
5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
5-Tert-butyl-2-hydroxycyclohexanone: Contains a ketone group instead of a carboxylic acid.
5-Tert-butyl-2-hydroxycyclohexane-1-methanol: The carboxylic acid group is reduced to an alcohol.
Uniqueness
5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group also influences its steric properties, making it distinct from other similar compounds.
Properties
CAS No. |
33964-82-8 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
PYEOMDZPPRSCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.